4-Chlorobenzyl ethyl sulfide
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Overview
Description
4-Chlorobenzyl ethyl sulfide is an organic compound characterized by the presence of a benzyl group substituted with a chlorine atom and an ethyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl ethyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl ethyl sulfides.
Scientific Research Applications
4-Chlorobenzyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl ethyl sulfide involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar structure but lacks the ethyl sulfide group.
Benzyl ethyl sulfide: Lacks the chlorine substitution on the benzyl group.
4-Chlorobenzyl alcohol: Contains a hydroxyl group instead of the ethyl sulfide group.
Uniqueness
4-Chlorobenzyl ethyl sulfide is unique due to the presence of both the chlorine atom and the ethyl sulfide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-(ethylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXIQPAPRRNGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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